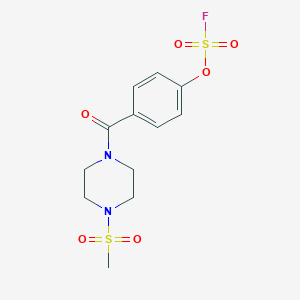

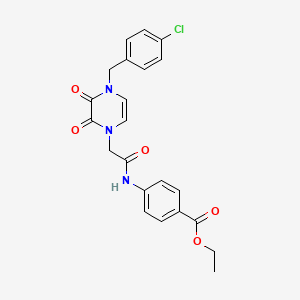

![molecular formula C24H14N2OS B2740200 N-(acenaphtho[1,2-d]thiazol-8-yl)-1-naphthamide CAS No. 536729-83-6](/img/structure/B2740200.png)

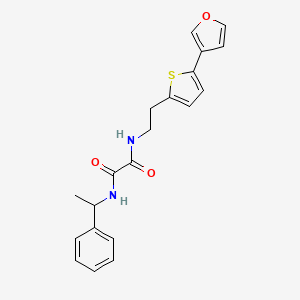

N-(acenaphtho[1,2-d]thiazol-8-yl)-1-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Scientific Research Applications

- N-(acenaphtho[1,2-d]thiazol-8-yl)-1-naphthamide has shown promise as an anticancer agent. Researchers investigate its ability to inhibit tumor growth, induce apoptosis (programmed cell death), and interfere with cancer cell signaling pathways. Preclinical studies explore its potential against specific cancer types, such as breast, lung, or colon cancer .

- Quantum dots (QDs) are nanoscale semiconductor materials with unique optical properties. N-(acenaphtho[1,2-d]thiazol-8-yl)-1-naphthamide can serve as a ligand for QDs, enhancing their stability and fluorescence. Researchers explore its use in QD-based solar cells, sensors, and imaging applications .

- Due to its electron-rich aromatic structure, this compound can act as an electrochemical sensor. Scientists investigate its potential for detecting specific analytes (e.g., heavy metals, organic pollutants) in environmental samples. The compound’s redox behavior and selectivity are critical factors in sensor design .

- Researchers use N-(acenaphtho[1,2-d]thiazol-8-yl)-1-naphthamide as a fluorophore in photophysical studies. Its absorption and emission spectra provide insights into molecular interactions, solvent effects, and excited-state dynamics. These studies contribute to our understanding of photochemistry and photophysics .

- The compound’s fluorescent properties make it valuable for biological imaging. Scientists label cellular structures or proteins with this fluorophore to visualize their localization and dynamics. Applications include live-cell imaging, tracking intracellular processes, and studying protein-protein interactions .

- OLEDs are energy-efficient light sources used in displays and lighting. N-(acenaphtho[1,2-d]thiazol-8-yl)-1-naphthamide can serve as an emitter in OLEDs, contributing to their color and efficiency. Researchers optimize its molecular design to enhance device performance .

Anticancer Research

Quantum Dot Sensitization

Electrochemical Sensors

Photophysical Studies

Biological Imaging

Organic Light-Emitting Diodes (OLEDs)

properties

IUPAC Name |

N-acenaphthyleno[1,2-d][1,3]thiazol-8-ylnaphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14N2OS/c27-23(17-11-3-7-14-6-1-2-10-16(14)17)26-24-25-21-18-12-4-8-15-9-5-13-19(20(15)18)22(21)28-24/h1-13H,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTLMSWQPUPELS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC4=C(S3)C5=CC=CC6=C5C4=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

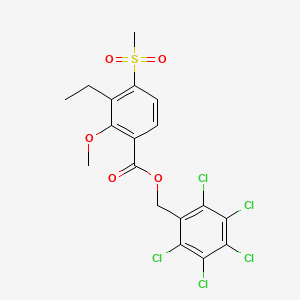

![8-chloro-1-(chloromethyl)-4-(4-ethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2740119.png)

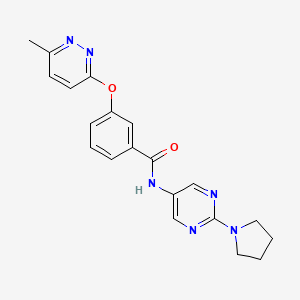

![(Tetrahydrofuran-2-ylmethyl)-[2-furan-2-yl-4-(4-chlorophenylsulfonyl) oxazol-5-yl]amine](/img/structure/B2740128.png)

![4-tert-butyl-N-[2-(4-chlorophenyl)ethyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2740132.png)